5-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
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Overview
Description
5-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is an organic compound that features both methoxy and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine typically involves multiple steps. One common approach includes the preparation of intermediates such as 4’-Methoxy-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid . The synthesis may involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is effective in forming carbon-carbon bonds between aryl halides and boronic acids .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to facilitate the efficient production of the target compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce an amine .
Scientific Research Applications
5-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 5-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **4’-Methoxy-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid
- **5-Methoxy-1-(4-trifluoromethyl phenyl)pentanone
- **4-Methoxyphenylboronic acid
Uniqueness
5-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of materials with specific electronic characteristics .
Properties
IUPAC Name |
4-methoxy-2-[4-(trifluoromethoxy)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-11-6-7-13(18)12(8-11)9-2-4-10(5-3-9)20-14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODCXRXLMYEBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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